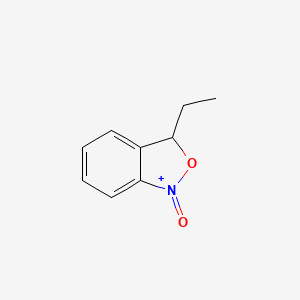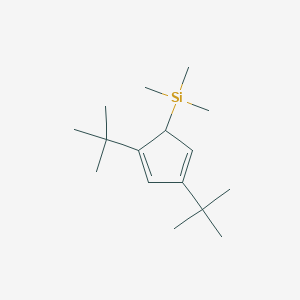
2-Propanone, 1,1,3,3-tetrapropoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1,1,3,3-tetrapropoxy- is an organic compound with the molecular formula C12H26O4 It is a derivative of acetone where the hydrogen atoms on the central carbon are replaced by propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1,1,3,3-tetrapropoxy- typically involves the reaction of acetone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Propanone, 1,1,3,3-tetrapropoxy- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1,1,3,3-tetrapropoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of the propoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Propanone, 1,1,3,3-tetrapropoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 1,1,3,3-tetrachloro-: This compound has chlorine atoms instead of propoxy groups and exhibits different chemical properties.
2-Propanone, 1,1,3-trichloro-: Similar to the tetrachloro derivative but with one less chlorine atom.
Acetone: The simplest ketone, which serves as the parent compound for these derivatives.
Uniqueness
2-Propanone, 1,1,3,3-tetrapropoxy- is unique due to the presence of four propoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill.
Propriétés
| 113358-60-4 | |
Formule moléculaire |
C15H30O5 |
Poids moléculaire |
290.40 g/mol |
Nom IUPAC |
1,1,3,3-tetrapropoxypropan-2-one |
InChI |
InChI=1S/C15H30O5/c1-5-9-17-14(18-10-6-2)13(16)15(19-11-7-3)20-12-8-4/h14-15H,5-12H2,1-4H3 |
Clé InChI |
YSDAEYCQUNMPCX-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C(=O)C(OCCC)OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2-Chloroethoxy)ethoxy]prop-1-ene](/img/structure/B14300336.png)
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)

![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)

![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)


![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
